Nanomolar DHODH Inhibition vs. Leflunomide (Clinical DMARD) and 3,4-Regioisomer
4-(2,3-Dihydroxyphenyl)butanoic acid inhibits Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with an IC50 of 64 nM [1]. This represents a 39-fold greater potency than leflunomide, a clinically approved DHODH inhibitor (IC50 = 2.5 μM or 2,500 nM) , and a >780-fold greater potency than the 3,4-dihydroxy regioisomer (IC50 = 50,000 nM) [2]. The compound's nanomolar activity is attributed to the 2,3-catechol orientation, which is essential for optimal binding within the DHODH ubiquinone-binding pocket.
| Evidence Dimension | DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 64 nM |
| Comparator Or Baseline | Leflunomide: 2,500 nM (2.5 μM); 3,4-regioisomer: 50,000 nM |
| Quantified Difference | 39-fold more potent than leflunomide; >780-fold more potent than 3,4-regioisomer |
| Conditions | P. falciparum DHODH (Type 2) assay; DCIP chromogen reduction method |
Why This Matters
Procurement of this specific 2,3-dihydroxy regioisomer is non-negotiable for DHODH-focused studies; substitution with the 3,4-isomer or leflunomide yields quantitatively distinct and functionally inadequate target engagement.
- [1] BindingDB. BDBM50379157. IC50 = 64 nM against P. falciparum DHODH. View Source
- [2] BindingDB. BDBM50096205. IC50 = 50,000 nM against DHODH. View Source
